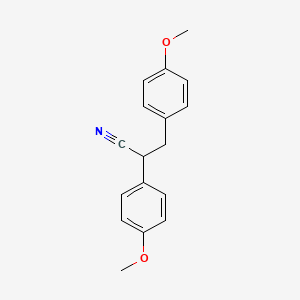2,3-Bis(4-methoxyphenyl)propanenitrile
CAS No.: 72035-46-2
Cat. No.: VC2410439
Molecular Formula: C17H17NO2
Molecular Weight: 267.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 72035-46-2 |
|---|---|
| Molecular Formula | C17H17NO2 |
| Molecular Weight | 267.32 g/mol |
| IUPAC Name | 2,3-bis(4-methoxyphenyl)propanenitrile |
| Standard InChI | InChI=1S/C17H17NO2/c1-19-16-7-3-13(4-8-16)11-15(12-18)14-5-9-17(20-2)10-6-14/h3-10,15H,11H2,1-2H3 |
| Standard InChI Key | WXTLYNYQEYBSHU-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CC(C#N)C2=CC=C(C=C2)OC |
| Canonical SMILES | COC1=CC=C(C=C1)CC(C#N)C2=CC=C(C=C2)OC |
Introduction
Chemical Properties and Structure
Basic Identification
2,3-Bis(4-methoxyphenyl)propanenitrile is identified by the CAS registry number 72035-46-2 . It has the molecular formula C₁₇H₁₇NO₂ and a molecular weight of 267.32 g/mol .
Physical Properties
The compound exhibits several notable physical properties as summarized in Table 1:
| Property | Value | Reference |
|---|---|---|
| Density | 1.106 g/cm³ | |
| Boiling Point | 412.8°C at 760 mmHg | |
| Flash Point | 143.9°C | |
| Melting Point | Not available | |
| LogP | 3.55368 | |
| PSA | 42.25000 | |
| Exact Mass | 267.12600 |
Structural Characteristics
The chemical structure consists of a propanenitrile backbone with two 4-methoxyphenyl groups attached. The SMILES notation for this compound is COC1=CC=C(C=C1)CC(C#N)C2=CC=C(C=C2)OC, and its InChI representation is InChI=1S/C17H17NO2/c1-19-16-7-3-13(4-8-16)11-15(12-18)14-5-9-17(20-2)10-6-14/h3-10,15H,11H2,1-2H3 .
The compound's structure features two methoxy groups (-OCH₃) attached to para positions of the phenyl rings, which significantly influence its solubility, reactivity, and potential interactions with biological systems.
Synthesis and Preparation Methods
Laboratory Synthesis
The synthesis of 2,3-Bis(4-methoxyphenyl)propanenitrile typically involves the reaction of 4-methoxybenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and subsequent dehydration to yield the desired product.
A general synthetic route can be outlined as follows:
-
Initial reaction of 4-methoxybenzaldehyde with malononitrile
-
Base-catalyzed condensation
-
Cyclization reaction
-
Dehydration to form the final product
Documented Preparations in Literature
Chemical Reactions and Reactivity
Reactivity Patterns
The reactivity of 2,3-Bis(4-methoxyphenyl)propanenitrile is primarily determined by the nitrile functional group and the methoxy-substituted aromatic rings. The nitrile group can participate in various reactions:
-
Hydrolysis to form carboxylic acids or amides
-
Reduction to form amines
-
Addition reactions with nucleophiles
The methoxy groups can undergo demethylation reactions and influence the electronic properties of the aromatic rings, affecting their reactivity toward electrophilic substitution reactions.
Chemical Transformations
The compound can potentially undergo several chemical transformations, including:
-
Oxidation of the methoxy groups to form corresponding phenolic derivatives
-
Reduction of the nitrile group to form an amine using reducing agents like lithium aluminum hydride
-
Substitution reactions on the aromatic rings, such as nitration or halogenation
Applications in Research
Current Research Applications
2,3-Bis(4-methoxyphenyl)propanenitrile has been utilized in various research contexts:
-
As an intermediate in organic synthesis
-
In structure-activity relationship studies
-
As a negative control in pharmaceutical research, particularly in a study investigating novel agents against Staphylococcus aureus by targeting Sortase A, where it demonstrated a binding energy of -6.2 kcal/mol
Comparison with Similar Compounds in Research
In the 2024 study by Liu et al., 2,3-Bis(4-methoxyphenyl)propanenitrile was used as a negative control alongside rosmarinic acid (the positive control) in the evaluation of potential anti-Staphylococcus aureus agents . The compound exhibited the following properties in this research context:
| Property | Value |
|---|---|
| Binding Energy | -6.2 kcal/mol |
| corrScore | 0.18 |
| Ratio of Occupied Sites | 35.7% |
| Binding Sites | Ala92, Leu97, Ala104, Pro163, Val166, Val168, Leu169 |
This data indicates a relatively weak binding affinity compared to the compounds being investigated in the study, confirming its suitability as a negative control.
Biological Activity and Related Compounds
Structural Relationship to Bioactive Analogs
While 2,3-Bis(4-methoxyphenyl)propanenitrile itself has limited documented biological activity, it is structurally related to 2,3-bis(4-hydroxyphenyl)propionitrile (DPN), which exhibits significant biological properties .
The key structural difference between these compounds is the substitution of methoxy groups in 2,3-Bis(4-methoxyphenyl)propanenitrile with hydroxyl groups in DPN. This seemingly minor change results in dramatically different biological activities, demonstrating the importance of functional group chemistry in biological systems.
Comparison with DPN
DPN (2,3-bis(4-hydroxyphenyl)propionitrile) is a potent estrogen receptor β (ERβ) agonist with significant biological activities:
| Property | DPN | 2,3-Bis(4-methoxyphenyl)propanenitrile |
|---|---|---|
| ER-β Selectivity | 70-fold over ERα | Not documented |
| EC₅₀ for ERβ | 0.85 nM | Not documented |
| EC₅₀ for ERα | 66 nM | Not documented |
| Biological Activity | Potent ERβ agonist | Limited documented activity |
| Melting Point | 200-204°C | Not available |
| Water Solubility | 0.5 mg/ml at 25°C | Not documented |
DPN exists as a racemic mixture of two enantiomers, (R)-DPN and (S)-DPN, with the S-enantiomer showing 3-7 fold greater binding affinity for ERβ than the R-enantiomer . The S-enantiomer has been demonstrated to be the biologically active form, showing anxiolytic and antidepressant effects in animal models .
Other Related Compounds
Another closely related compound is 3,3-Bis(4-methoxyphenyl)-propanenitrile (CAS: 217493-11-3), which has the same molecular formula (C₁₇H₁₇NO₂) and molecular weight (267.32 g/mol) but differs in the position of substituents . These isomeric relationships highlight the importance of positional isomerism in determining chemical and potentially biological properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume